N-[(4-chlorophenyl)(2,7-dihydroxy-1-naphthyl)methyl]acetamide
Overview
Description
The compound is a complex organic molecule that likely contains a naphthalene ring (based on the “dihydroxy-1-naphthyl” part of the name), an acetamide group (from “acetamide”), and a chlorophenyl group (from “4-chlorophenyl”). These types of compounds are often used in the development of pharmaceuticals and other chemical products .
Synthesis Analysis
The synthesis of similar compounds often involves various organic chemistry reactions, such as nucleophilic substitution, condensation, and others . The exact method would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. For example, the acetamide group might undergo hydrolysis, while the chlorophenyl group might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental methods. These properties are crucial for understanding how the compound behaves under different conditions .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound like this could involve exploring its potential uses in various fields, such as medicine, materials science, or environmental science. This could involve testing its biological activity, studying its physical properties, or investigating its reactivity .
Properties
IUPAC Name |
N-[(4-chlorophenyl)-(2,7-dihydroxynaphthalen-1-yl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-11(22)21-19(13-2-6-14(20)7-3-13)18-16-10-15(23)8-4-12(16)5-9-17(18)24/h2-10,19,23-24H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFAWVRYGNIMCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)Cl)C2=C(C=CC3=C2C=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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